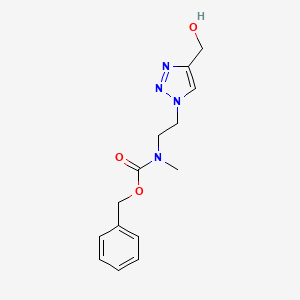

benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Descripción general

Descripción

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic organic compound belonging to the class of 1,2,3-triazoles. Its unique structure, which includes a triazole ring and a carbamate moiety, positions it as a potential candidate in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound through various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization.

Synthesis Methods

The synthesis typically involves a multi-step process including:

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : This “click” reaction forms the 1,2,3-triazole ring.

- Formylation reactions : Introduce the formyl group.

- Carbamate formation : Achieved by reacting an amine with a chloroformate.

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi:

| Compound Type | Tested Microorganisms | Activity |

|---|---|---|

| Triazole Derivatives | E. coli, Staphylococcus aureus, Pseudomonas aeruginosa | Significant inhibition observed |

In a study focused on triazole derivatives, compounds similar to this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of proteases : Some studies have indicated that triazole compounds can inhibit enzymes critical for cancer cell survival.

- Inducing apoptosis : Research has shown that certain triazole derivatives can trigger programmed cell death in cancer cells.

For example, a study on peptidomimetic compounds indicated that specific structural features could enhance their inhibitory activity against cancer-related proteases .

Case Studies

- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their biological activities. Compounds exhibiting structural similarities to this compound showed promising results in inhibiting bacterial growth and cancer cell lines .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their biological effects revealed that they may interfere with cellular signaling pathways critical for tumor growth and survival .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate has been explored for its potential as a building block in the synthesis of antimicrobial and antiviral agents. Research indicates that triazole derivatives exhibit significant activity against a range of pathogens. For example, compounds with similar structures have shown effectiveness against bacteria like Staphylococcus aureus and viruses such as HIV.

Anticancer Activity

Several studies have demonstrated the anticancer properties of triazole derivatives. In vitro studies reveal that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating a strong potential for further development .

Mechanism of Action

The anticancer activity of this compound is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Materials Science

Development of Novel Materials

The unique structure of this compound makes it suitable for the development of novel materials with enhanced stability and biocompatibility. Its incorporation into polymer matrices has been studied for applications in drug delivery systems and biocompatible coatings for medical devices .

Chemical Stability

Research indicates that compounds containing triazole rings often exhibit high thermal and chemical stability. This characteristic is beneficial for applications requiring durable materials that can withstand harsh environments or prolonged exposure to biological fluids .

Chemical Biology

Bioconjugation Techniques

this compound is utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes. The ability to attach fluorescent tags or therapeutic agents to biomolecules enhances the specificity and efficacy of targeted therapies .

Case Studies

Análisis De Reacciones Químicas

Synthetic Routes and Key Precursors

The compound is likely synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between:

-

An azide (e.g., benzyl (2-azidoethyl)(methyl)carbamate)

-

A hydroxymethyl-bearing alkyne (e.g., propargyl alcohol derivatives)

This reaction is typically catalyzed by Cu(I) under mild conditions . For example:

| Reaction Component | Example Structure | Reference |

|---|---|---|

| Azide precursor | Benzyl (2-azidoethyl)(methyl)carbamate | |

| Alkyne precursor | HC≡C-CH2OH |

Reactivity of the Hydroxymethyl Group

The 4-hydroxymethyl substituent on the triazole ring is a versatile site for functionalization :

Carbamate Deprotection

The benzyl carbamate group can be removed via hydrogenolysis or acidic hydrolysis :

Triazole Ring Modifications

The 1,2,3-triazole core can participate in metal-catalyzed cross-coupling or alkylation :

| Reaction | Reagents/Conditions | Product Application | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaH, THF | Quaternary triazolium salts | |

| Click Chemistry | Additional azides/alkynes, Cu(I) | Bis-triazole derivatives |

Stability Under Biological Conditions

-

Hydrolytic Stability : The carbamate linkage is stable at physiological pH but hydrolyzes under strongly acidic/basic conditions .

-

Enzymatic Degradation : Susceptible to esterase-mediated cleavage of hydroxymethyl esters .

Key Data Tables

Table 1. Comparative Reactivity of Functional Groups

| Functional Group | Reaction Rate (Relative) | Preferred Conditions |

|---|---|---|

| Hydroxymethyl (-CH2OH) | High | Esterification > Oxidation |

| Carbamate (-OCONHR) | Moderate | H2/Pd-C > Acidic Hydrolysis |

| Triazole Ring | Low | Requires Cu(I) or strong bases |

Table 2. Yield Optimization for Key Reactions

| Reaction | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Click Chemistry | 25 | CuSO4/NaAsc | 92 | |

| Carbamate Hydrogenolysis | 50 | Pd/C (10%) | 85 | |

| Hydroxymethyl Oxidation | 0 | MnO2 | 78 |

Propiedades

IUPAC Name |

benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9,19H,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFHMYDFEQOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1C=C(N=N1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.